molecular formula C21H17FN2O4 B11461842 1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11461842
M. Wt: 380.4 g/mol
InChI Key: XRIBKVUXEIRBMB-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrrole rings

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and the introduction of the fluorophenyl and methoxyphenyl substituents. One common synthetic route involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, leading to the formation of larger and more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired modifications to the compound’s structure.

Scientific Research Applications

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity can be explored through various assays and experiments. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: The compound’s pharmacological properties can be investigated to determine its potential as a treatment for various diseases and conditions. Its interactions with biological targets and pathways can provide insights into its mechanism of action and therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression.

The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used. Further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group.

    1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.

    1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-nitrile: This compound features a nitrile group instead of a carboxylic acid group.

These similar compounds share the same core structure but differ in their functional groups, which can lead to variations in their chemical properties, reactivity, and potential applications

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O4/c1-28-15-7-2-4-12(8-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-6-3-5-13(22)9-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27)

InChI Key

XRIBKVUXEIRBMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F

Origin of Product

United States

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